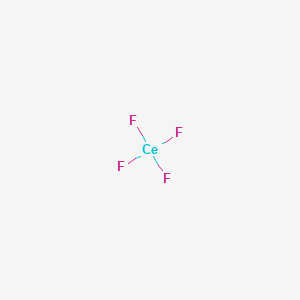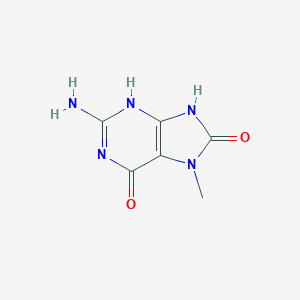
8-Hydroxy-7-methylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-methylguanine (8-oxoG) is a DNA lesion that is formed by the oxidation of guanine. It is one of the most common DNA lesions that occurs due to exposure to reactive oxygen species (ROS) and other environmental factors. This lesion has been extensively studied due to its potential role in the development of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanism
8-Hydroxyguanine, a lesion in DNA, is implicated in mutagenesis induced by ionizing radiation and radiomimetic agents. It is repaired by multiple pathways, including base glycosylase activities. Mouse N-methylpurine-DNA glycosylase removes 8-hydroxyguanine from DNA, highlighting its role in cellular defense against oxidative damage (Bessho et al., 1993).
Biomarker for Oxidative Damage
8-Hydroxy-2'-deoxyguanosine, derived from 8-hydroxyguanine, serves as a biomarker for oxidative damage to DNA. Sensitive detection and quantitation of this marker are essential for understanding the implications of oxidative stress in mutagenesis and aging (Musarrat & Wani, 1994).
Role in Methyl Radical Generation
8-Methylguanine formation during methylhydrazine oxidation, mediated by horseradish peroxidase, indicates the potential role of carbon-centered radicals in DNA alkylation. This process implies a broader context for 8-hydroxy-7-methylguanine in enzymatic systems (Augusto et al., 1990).
Lifestyle Factors and DNA Damage
Studies have shown that lifestyle factors like smoking and diet can influence levels of 8-hydroxydeoxyguanosine and 7-methylguanine in urine. These markers are useful for assessing oxidative and methylating DNA damage in relation to various lifestyle and demographic factors (Tamae et al., 2009).
DNA Strand Cleavage Sensitivity
8-Hydroxyguanine exhibits sensitivity to hot piperidine treatment, suggesting its utility as a marker for identifying oxidative damage in DNA. This property differentiates it from other alkali-labile lesions and is significant in studies of DNA damage and repair mechanisms (Chung et al., 1992).
DNA Methylation Impact
8-Hydroxyl-2'-deoxyguanosine, a DNA adduct, impacts the methylation of nearby cytosine moieties by human DNA methyltransferase. This finding has implications for understanding how oxidative damage can affect DNA methylation patterns, relevant in gene regulation and mutagenesis (Turk et al., 1995).
Eigenschaften
CAS-Nummer |
1688-85-3 |
|---|---|
Produktname |
8-Hydroxy-7-methylguanine |
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-amino-7-methyl-1,9-dihydropurine-6,8-dione |
InChI |
InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13) |
InChI-Schlüssel |
VHPXSVXJBWZORQ-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C2=C(NC(=NC2=O)N)NC1=O |
SMILES |
CN1C2=C(NC1=O)N=C(NC2=O)N |
Kanonische SMILES |
CN1C2=C(NC(=NC2=O)N)NC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



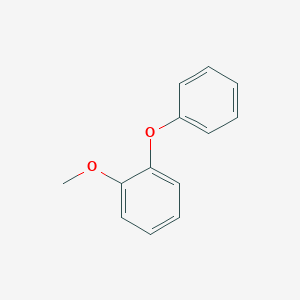
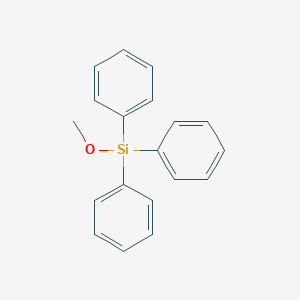
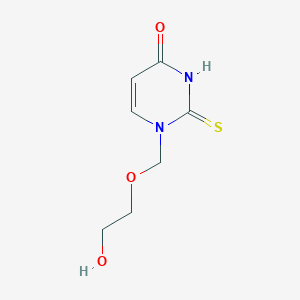
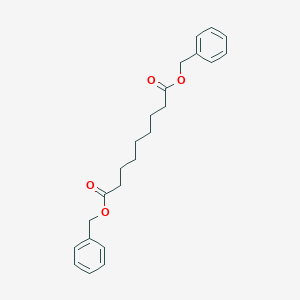
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
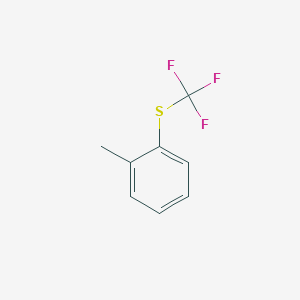
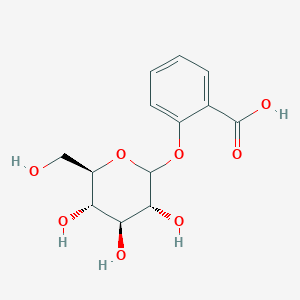
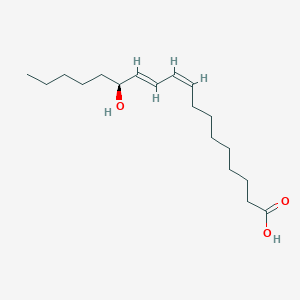
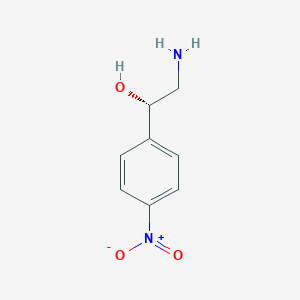
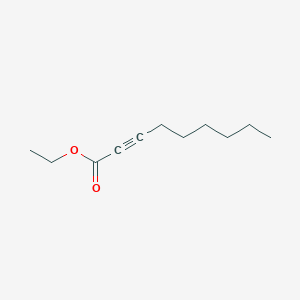
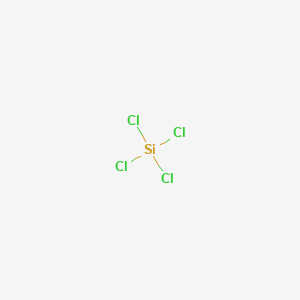
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
